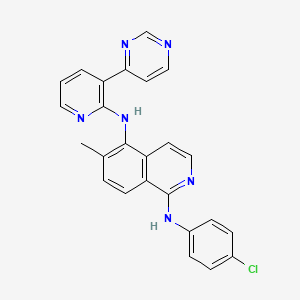
Aminoisoquinoline, 12b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminoisoquinoline, 12b, is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide distribution in natural products and their significant biological and medicinal properties
Méthodes De Préparation
The synthesis of aminoisoquinoline, 12b, can be achieved through several methods. One notable method involves the metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This method allows for the facile synthesis of various aminoisoquinolines from readily available starting materials. Another approach includes the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines . Industrial production methods often involve the use of transition metal catalysts and high-pressure conditions to achieve higher yields and scalability .
Analyse Des Réactions Chimiques
Aminoisoquinoline, 12b, undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various amino-substituted isoquinolines .
Applications De Recherche Scientifique
Aminoisoquinoline, 12b, has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of aminoisoquinoline, 12b, involves its interaction with specific molecular targets and pathways. For instance, it can form host-guest inclusion complexes with β-cyclodextrin, which affects its absorption and emission properties . Additionally, the compound’s interaction with enzymes and receptors can lead to various biological effects, such as antimicrobial activity .
Comparaison Avec Des Composés Similaires
Aminoisoquinoline, 12b, can be compared with other similar compounds, such as quinoline and other isoquinoline derivatives. These compounds share a similar heterocyclic structure but differ in their specific functional groups and reactivity. For example, quinoline is known for its use in antimalarial drugs, while aminoisoquinoline derivatives are explored for their broader range of biological activities . The unique structural features of this compound, make it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C25H19ClN6 |
|---|---|
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
1-N-(4-chlorophenyl)-6-methyl-5-N-(3-pyrimidin-4-ylpyridin-2-yl)isoquinoline-1,5-diamine |
InChI |
InChI=1S/C25H19ClN6/c1-16-4-9-20-19(10-14-29-24(20)31-18-7-5-17(26)6-8-18)23(16)32-25-21(3-2-12-28-25)22-11-13-27-15-30-22/h2-15H,1H3,(H,28,32)(H,29,31) |
Clé InChI |
KKUNUMXHGLIOMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=NC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(methylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13877016.png)
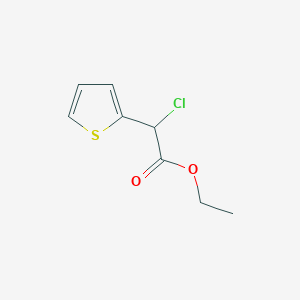
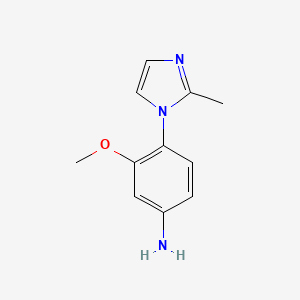
![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)

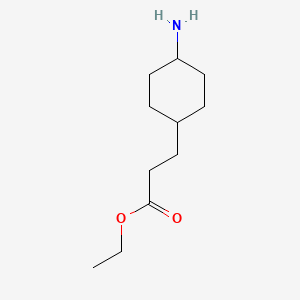


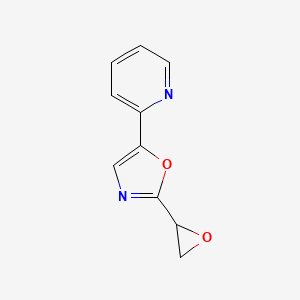
![4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13877074.png)
![2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)
![N-[2-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B13877088.png)

![4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)
